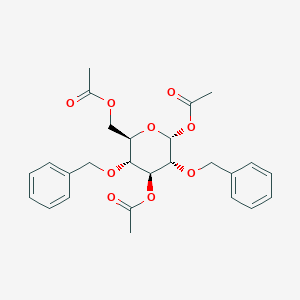

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose

説明

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by its acetyl and carbonyl functional groups. It plays a significant role in the study of carbohydrate chemistry, glycan formation and degradation, and protein-glycan interactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose typically involves the acetylation and carbonylation of mannose derivatives. One common method starts with the acetylation of mannose using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: Mannose derivatives with free hydroxyl groups.

Reduction: 1,4,6-Tri-O-acetyl-2,3-O-hydroxy-alpha-D-mannopyranose.

Substitution: Mannose derivatives with substituted functional groups.

科学的研究の応用

Pharmaceutical Development

Role in Drug Synthesis:

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow for the modification and creation of glycosidic bonds essential for drug formulation.

Case Study:

- Antiviral Agents: Research has shown that derivatives of this compound can be used to synthesize antiviral agents targeting viral glycoproteins. For instance, modifications to the acetyl groups can enhance binding affinity to specific receptors on viral surfaces.

Glycochemistry

Synthesis of Oligosaccharides:

This compound plays a significant role in the synthesis of complex oligosaccharides, which are crucial for understanding biological processes such as cell signaling and immune responses.

Data Table: Synthesis Applications

| Application | Description | Reference |

|---|---|---|

| Oligosaccharide Synthesis | Used as a precursor for synthesizing α-mannosides. | |

| Glycosylation Reactions | Facilitates the formation of glycosidic bonds in oligosaccharides. |

Biotechnology

Development of Glycoproteins:

The compound is instrumental in biotechnology for developing glycoproteins and other biomolecules. These biomolecules are vital for targeted therapies and vaccines.

Case Study:

- Vaccine Development: Research indicates that mannosylated proteins can enhance immune responses when used in vaccine formulations. The incorporation of this compound into these proteins increases their stability and efficacy.

Food Industry

Flavoring Agent:

In the food industry, this compound can be utilized as a flavoring agent or sweetener due to its unique taste profile while maintaining safety and stability.

Data Table: Food Applications

| Application | Description | Reference |

|---|---|---|

| Flavoring Agent | Provides a sweet taste in food products without altering safety profiles. | |

| Sweetener | Acts as a natural sweetener alternative in various food formulations. |

Cosmetic Formulations

Moisturizing Properties:

this compound is also employed in skincare products for its moisturizing properties.

Case Study:

- Cream Formulations: Studies show that incorporating this compound into lotions enhances texture and moisture retention, making it a popular choice among cosmetic formulators.

作用機序

The compound exerts its effects through its functional groups. The acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. The carbonyl group can participate in various chemical reactions, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

類似化合物との比較

3,4,6-Tri-O-acetyl-D-glucal: Another acetylated sugar derivative used in carbohydrate synthesis.

2,3,4,6-Tetra-O-acetyl-D-mannose: A fully acetylated mannose derivative with similar protective groups.

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A related compound with acetyl groups on all hydroxyl positions.

Uniqueness: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is unique due to its specific pattern of acetylation and the presence of a carbonyl group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

生物活性

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is a significant compound in glycobiology and carbohydrate chemistry. This derivative of mannose features acetyl and carbonyl functional groups, making it a valuable reagent for studying various biological processes. Its unique structure allows for selective reactions that are critical in synthesizing complex carbohydrates and glycosides.

- Molecular Formula : C26H30O9

- Molecular Weight : 486.51 g/mol

- CAS Number : 79414-66-7

The biological activity of this compound is largely attributed to its functional groups. The acetyl groups provide protection to the hydroxyl groups on mannose, facilitating selective reactivity at other positions. The carbonyl group can engage in various chemical transformations, which are crucial for synthesizing biologically active compounds.

Biological Applications

- Glycan Research : This compound serves as a building block in the synthesis of complex carbohydrates. It plays a crucial role in understanding glycan structures and their interactions with proteins.

- Drug Development : It is utilized as a precursor in the synthesis of glycosylated drugs, which are essential for enhancing the efficacy and stability of therapeutic agents.

- Immunomodulation : Research has indicated that polysaccharides like this compound can modulate immune responses, potentially aiding in disease prevention and treatment.

Immunological Studies

A study published in Polysaccharides—Naturally Occurring Immune Modulators highlights the role of polysaccharides in immune modulation. The findings suggest that compounds like this compound may enhance immune responses against infections and chronic diseases due to their structural complexity and ability to interact with immune cells .

Synthesis and Characterization

Research has demonstrated various synthetic routes for producing this compound. A common method involves acetylation using acetic anhydride in the presence of a catalyst like pyridine. This process not only yields high purity but also allows for the exploration of different reaction conditions to optimize yield .

Case Studies

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUYNTYUSYJZRN-RTJMFUJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443281 | |

| Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79414-66-7 | |

| Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。